
2-(2-Bromoethyl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one
概要
説明
The compound “2-(2-Bromoethyl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one” appears to contain a pyridazinone ring, which is a six-membered heterocyclic compound containing two nitrogen atoms. It also has a bromoethyl group and a fluorophenyl group attached to it. Pyridazinones are known for their various biological activities and are used as scaffolds in drug discovery .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridazinone ring, possibly through a condensation reaction or a cyclization reaction. The bromoethyl and fluorophenyl groups could be introduced through substitution reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-withdrawing nature of the bromoethyl and fluorophenyl groups, as well as the presence of the pyridazinone ring. The bromine atom could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms would likely make the compound relatively dense and possibly volatile .科学的研究の応用
Synthesis of Biologically Active Compounds
2-(2-Bromoethyl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one is an intermediate in the synthesis of various biologically active compounds. Its synthesis involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, as demonstrated in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. These processes are crucial for developing new compounds with potential biological applications (Wang et al., 2016).
Fluorescence-Based Technologies
In fluorescence-based technologies, particularly in biomedical applications, compounds like this compound play a significant role. The synthesis of new classes of fluorophores, which may include similar structures, has been reported to be critical for developing fluorescent probes in aqueous systems (Park et al., 2015).
Antimicrobial Properties
Heterocyclic compounds containing structures similar to this compound have been studied for their antimicrobial properties. These studies involve the synthesis of various derivatives and their evaluation against different microbial strains, highlighting the compound's potential in developing new antimicrobial agents (Raval et al., 2012).
Antipathogenic Activity
Research has been conducted on thiourea derivatives containing fluorophenyl groups, similar to the 3-fluorophenyl component of this compound. These studies focus on evaluating their interaction with bacterial cells and their potential anti-pathogenic activity, particularly against strains known for biofilm growth, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Catalytic Synthesis Applications
The compound is used in catalytic processes, such as copper-catalyzed dehydrogenation, to synthesize pyridazin-3(2H)-ones. This process demonstrates its utility in creating structurally diverse compounds, including those with functional groups like bromo, chloro, cyano, nitro, and fluoro (Liang et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2-bromoethyl)-6-(3-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2O/c13-6-7-16-12(17)5-4-11(15-16)9-2-1-3-10(14)8-9/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZMPSILQNDJJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN(C(=O)C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-Chlorophenyl)(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methanone](/img/structure/B1484408.png)

![4-Chloro-N-(2-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1484411.png)
![2-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride](/img/structure/B1484414.png)
![7-Ethyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1484415.png)
![2-[(3-Hydroxy-2-pyridinyl)(2-oxo-2-phenylacetyl)amino]acetic acid](/img/structure/B1484416.png)
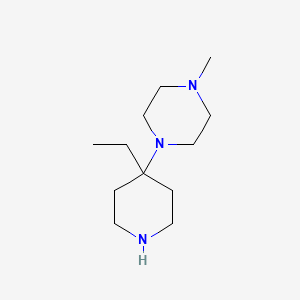
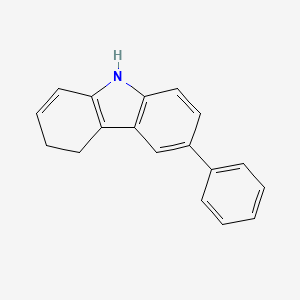
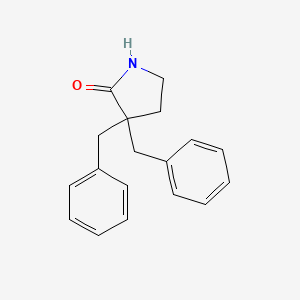
![7-(Cyclopropylmethyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1484422.png)
![tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate](/img/structure/B1484423.png)
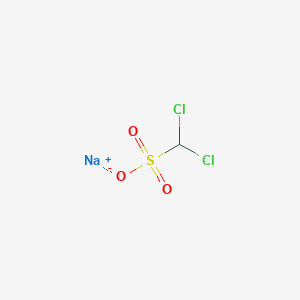
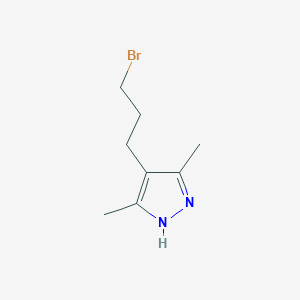
![1-(3-{[(Benzyloxy)carbonyl]amino}propanoyl)-3-azetidinyl 3-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B1484427.png)